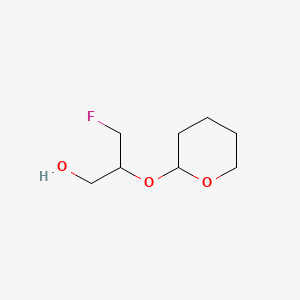
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H15FO3 and a molecular weight of 178.2 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves several steps. One common method includes the reaction of 3-fluoropropanol with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The tetrahydropyran ring provides structural rigidity, facilitating its binding to target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be compared with other similar compounds, such as:
3-Fluoro-2-hydroxypropyl derivatives: These compounds share the fluorine and hydroxyl functionalities but differ in their structural frameworks.
Tetrahydropyranyl ethers: These compounds contain the tetrahydropyran ring but may lack the fluorine atom, resulting in different reactivity and applications.
Fluorinated alcohols: These compounds have similar fluorine and hydroxyl groups but differ in their overall molecular structures.
Propiedades
Fórmula molecular |
C8H15FO3 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
3-fluoro-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H15FO3/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8,10H,1-6H2 |
Clave InChI |
SUMUDDLXMXIKAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC(CO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


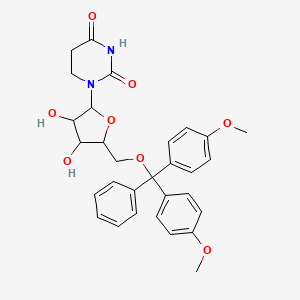
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
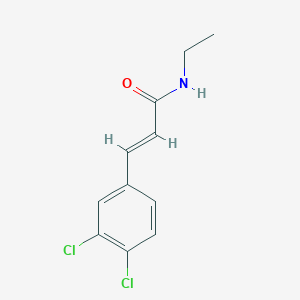
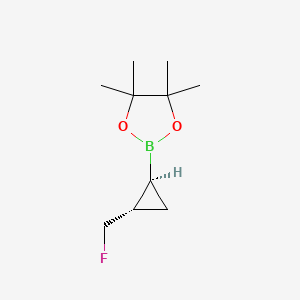
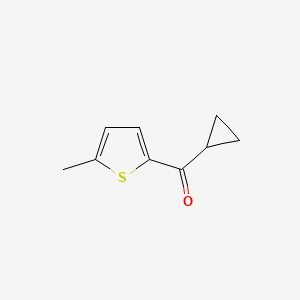
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
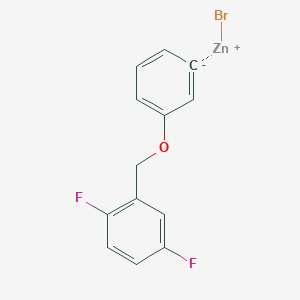
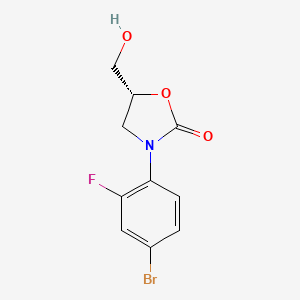


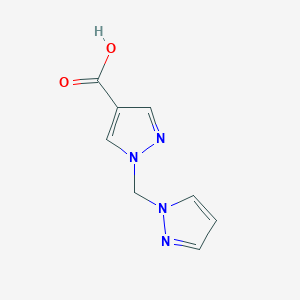
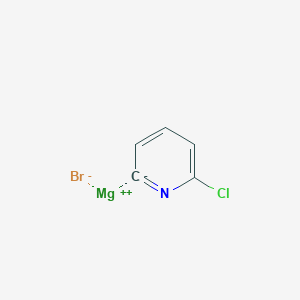
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
